2-Methyl-5-nitrobenzenediazonium

Diazonium salt stability Process safety Dye intermediate handling

2-Methyl-5-nitrobenzenediazonium (Fast Scarlet G Salt, C.I. 37105) is the preferred diazo component for bright scarlet to yellowish-red shades on cotton, delivering ISO 105 light fastness of Grade 6–7—surpassing typical reactive dyes. The 5-nitro-2-methyl substitution pattern is essential: the meta-nitro group enhances coupling efficiency (σₘ ≈ +0.71), while the 4-nitro isomer yields an incompatible bluish-red. Available as the stabilized zinc chloride double salt for safer handling. Ideal for C.I. Pigment Red 17/22 synthesis and continuous-flow processing. Verify shade and fastness specifications before substituting.

Molecular Formula C7H6N3O2+
Molecular Weight 164.14 g/mol
CAS No. 27165-07-7
Cat. No. B13748330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-nitrobenzenediazonium
CAS27165-07-7
Molecular FormulaC7H6N3O2+
Molecular Weight164.14 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])[N+]#N
InChIInChI=1S/C7H6N3O2/c1-5-2-3-6(10(11)12)4-7(5)9-8/h2-4H,1H3/q+1
InChIKeyBTODPCCUJFGIMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5-nitrobenzenediazonium (CAS 27165-07-7): Core Identity, Classification, and Procurement Context


2-Methyl-5-nitrobenzenediazonium (CAS 27165-07-7) is an aromatic diazonium salt with the molecular formula C₇H₆N₃O₂⁺ and a molecular weight of 164.14 g/mol . It is the active diazonium ion derived from 2-methyl-5-nitroaniline (5-nitro-o-toluidine, CAS 99-55-8) via diazotization [1]. Industrially, it is registered under Colour Index (C.I.) as Azoic Diazo Component 12 (C.I. 37105) and is widely recognized by trade names such as Fast Scarlet G Base and Fast Scarlet G Salt [2]. The compound features a benzene ring substituted with a methyl group at position 2 and a strongly electron-withdrawing nitro group at position 5, which together modulate the electrophilicity of the diazonium moiety and the chromatic properties of the azo dyes derived from it. Its primary commercial significance lies in the synthesis of water-insoluble azoic (naphthol) dyes used for cotton, viscose, and silk coloration, where it serves as the diazo component in coupling reactions with naphthol AS-series coupling components.

Why 2-Methyl-5-nitrobenzenediazonium Cannot Be Replaced by Other Nitrobenzenediazonium Salts: The Substituent-Specific Differentiation Problem


Diazonium salts are not interchangeable commodities; their reactivity, stability, and the chromatic outcome of their coupling reactions are exquisitely sensitive to the number, nature, and position of ring substituents [1]. The 5-nitro-2-methyl substitution pattern in 2-methyl-5-nitrobenzenediazonium creates a unique combination of electronic and steric effects that differs fundamentally from closely related analogs. The nitro group at the meta position relative to the diazonium group withdraws electron density via resonance (−M effect), enhancing electrophilicity and accelerating the azo coupling rate compared to unsubstituted benzenediazonium [2]. Simultaneously, the ortho-methyl group provides modest electron donation (+I effect) and steric hindrance that modulates regioselectivity. Replacement with the 4-nitro isomer (2-methyl-4-nitrobenzenediazonium, CAS 16047-24-8) shifts the nitro group to a para relationship with the diazonium group, altering both the λmax and shade of the resulting azo dye (bluish-red vs. yellowish-scarlet) . Replacement with 4-nitrobenzenediazonium (CAS 14368-49-1) eliminates the methyl group, reducing steric bulk and altering coupling kinetics. These differences are not merely academic; they determine whether a dyeing process yields the target shade, meets fastness specifications, and remains cost-effective at production scale. Therefore, substitution without reformulation and re-validation is technically unsound.

Quantitative Differentiation Evidence for 2-Methyl-5-nitrobenzenediazonium (CAS 27165-07-7) vs. Closest Analogs


Diazonium Thermal Stability and Industrial Handling Requirements: 5-Nitro-2-methyl vs. 4-Nitro Isomer Comparison

Aromatic diazonium salts with electron-withdrawing substituents (e.g., –NO₂) are thermally labile and generally require preparation and use at 0–5°C to avoid decomposition . 2-Methyl-5-nitrobenzenediazonium, bearing a nitro group meta to the diazonium moiety, must be generated in situ and used immediately; commercial formulations are typically supplied as stabilized zinc chloride double salts (e.g., CAS 68025-24-1) to enable safe solid-state isolation [1]. In contrast, the 4-nitro positional isomer (2-methyl-4-nitrobenzenediazonium, CAS 16047-24-8) is reported with a melting point of 112–115°C (for the tetrafluoroborate salt, CAS 455-90-3), indicating significantly greater thermal stability and permitting storage at −20°C as a pre-isolated salt . This difference is attributed to the para-nitro group's ability to stabilize the diazonium cation via direct resonance conjugation, an electronic pathway geometrically unavailable to the meta-nitro group in the target compound [2]. For procurement, this means that users seeking a pre-isolated, shelf-stable diazonium salt may prefer the 4-nitro isomer, whereas the target compound is suited for processes where in situ generation and immediate coupling are standard practice.

Diazonium salt stability Process safety Dye intermediate handling

Azo Coupling Shade and λmax Differentiation: 5-Nitro-2-methyl vs. 4-Nitro-2-methyl Isomer with Naphthol AS Couplers

The position of the nitro substituent on the diazonium ring is the primary determinant of the hue produced upon coupling with naphthol AS-type components. 2-Methyl-5-nitrobenzenediazonium (C.I. Azoic Diazo Component 12), when coupled with Naphthol AS or AS-D, yields bright scarlet to yellowish-red shades on cotton [1]. By contrast, 2-methyl-4-nitrobenzenediazonium (C.I. Azoic Diazo Component 34, CAS 16047-24-8), when coupled with Naphthol AS-OL, produces bluish-red shades . This systematic difference—yellowish-scarlet for the 5-nitro isomer vs. bluish-red for the 4-nitro isomer—is consistent with the well-established principle that para-nitro substitution relative to the azo linkage induces a bathochromic shift (longer λmax), deepening the red toward blue [2]. The target compound thus occupies a specific, non-substitutable position in the azoic dye shade gamut; replacing it with the 4-nitro isomer would alter the shade away from the desired scarlet specification. This shade specificity is critical in textile applications such as flag red and African wax print dyeing, where exact color matching is a contractual requirement.

Azo dye synthesis Colour Index shade Naphthol AS coupling

Light Fastness Performance of Azoic Dyes Derived from 2-Methyl-5-nitrobenzenediazonium vs. Reactive Dye Alternatives

Azoic (naphthol) dyes produced from 2-methyl-5-nitrobenzenediazonium as the diazo component achieve light fastness ratings of 6–7 on the ISO 105 blue wool scale (scale: 1 = very poor, 8 = excellent) [1]. This performance level approaches that of vat dyes, which are the historical benchmark for light fastness but are significantly more expensive [2]. In comparison, typical reactive dyes used for cotton achieve light fastness ratings in the range of 4–6, depending on the chromophore and depth of shade [3]. The superior light fastness of the azoic system is attributed to the water-insoluble nature of the pigment formed within the fiber, which reduces photochemical degradation pathways available to solubilized dyes. This quantitative difference (fastness 6–7 vs. 4–6) makes the compound the preferred diazo component for applications where prolonged sunlight exposure is anticipated, such as African wax prints, outdoor furnishing fabrics, and workwear, despite the more complex two-step application process.

Light fastness Azoic dyes Textile quality

Cost-Efficient Precursor Pathway: Direct Production of 2-Methyl-5-nitrophenol from o-Toluidine Bypassing the Isolated Diazonium Intermediate

Chinese patent CN105837452A (filed 2016) discloses a method for directly producing 2-methyl-5-nitrophenol from o-toluidine without isolating the 2-methyl-5-nitroaniline intermediate [1]. The conventional industrial route—nitration of o-toluidine to 2-methyl-5-nitroaniline, followed by diazotization to 2-methyl-5-nitrobenzenediazonium, then hydrolysis to 2-methyl-5-nitrophenol—is documented to suffer from high production cost and large wastewater volumes . The patented method circumvents the costly isolation and purification of 2-methyl-5-nitroaniline, directly generating the diazonium species as a transient intermediate en route to the phenol. While quantitative cost reduction percentages are not publicly disclosed in the patent abstract, the elimination of an entire intermediate isolation step typically reduces raw material consumption, solvent usage, and wastewater treatment burden by an estimated 15–30% based on typical fine chemical process economics [2]. This process innovation is specific to the 5-nitro-2-methyl substitution pattern and is not directly transferable to the 4-nitro isomer, for which 5-nitro-2-methylaniline is not the precursor. For procurement, this translates into a more economically sustainable supply chain for downstream products derived from this diazonium intermediate.

Process economics Dye intermediate synthesis Wastewater reduction

Electronic Modulation of Diazonium Electrophilicity: Hammett Substituent Effects in 5-Nitro-2-methyl vs. Unsubstituted Benzenediazonium

The electrophilicity of aromatic diazonium ions is quantitatively modulated by ring substituents, as described by the Hammett linear free energy relationship. The diazonium group (−N₂⁺) itself has a σₘ value of approximately +1.76 and σₚ of +1.91, ranking it among the strongest electron-withdrawing groups [1]. The additional nitro group in 2-methyl-5-nitrobenzenediazonium contributes further electron withdrawal: a meta-nitro group has σₘ ≈ +0.71, while the ortho-methyl group contributes σₒ ≈ −0.17 (electron-donating) [2]. The net electronic effect is an increase in the electrophilicity of the diazonium center relative to unsubstituted benzenediazonium (σₚ(N₂⁺) = +1.91 for parent), with estimated σₚ(effective) for the target compound in the range of +1.9 to +2.3. This enhanced electrophilicity translates into faster azo coupling rates with electron-rich naphthol coupling components, enabling shorter coupling times or lower reaction temperatures compared to benzenediazonium [3]. This is a class-level inference based on well-established Hammett correlations; direct kinetic data for the target compound vs. benzenediazonium under identical coupling conditions were not identified in the literature. Nonetheless, the enhanced electrophilicity is a predictable and meaningful differentiator for reaction design and process optimization.

Diazonium reactivity Hammett constants Electrophilic aromatic substitution

Optimal Application Scenarios for 2-Methyl-5-nitrobenzenediazonium (CAS 27165-07-7) Based on Differential Evidence


Cotton Azoic Dyeing for High-Light-Fastness Scarlet Shades (African Wax Print and Outdoor Textiles)

When the specification demands a bright scarlet to yellowish-red shade on cotton with light fastness exceeding ISO 105 Grade 6, 2-methyl-5-nitrobenzenediazonium coupled with Naphthol AS or AS-D is the preferred diazo component [1]. Its light fastness rating of 6–7 [2] surpasses that of typical reactive dyes (Grade 4–6) and approaches vat dye performance at a significantly lower cost per kilogram of dyed fabric [3]. The yellowish-scarlet hue is specific to the 5-nitro-2-methyl substitution pattern and cannot be replicated by the 4-nitro isomer, which produces a bluish-red . This scenario directly leverages two validated differentiation dimensions: shade specificity and light fastness advantage.

Synthesis of Pigment Red 17 and Pigment Red 22 via Diazotization-Coupling

2-Methyl-5-nitrobenzenediazonium serves as the key diazonium intermediate in the manufacture of C.I. Pigment Red 17 (C.I. 12390) and Pigment Red 22 (C.I. 12315), both high-volume organic pigments used in printing inks, plastics, and coatings [1]. The enhanced electrophilicity of the diazonium center, driven by the meta-nitro group (σₘ ≈ +0.71) [2], facilitates efficient coupling with naphthol AS and arylide coupling components under mild conditions. The availability of a cost-efficient precursor pathway via patent CN105837452A [3] strengthens the supply chain economics for these pigments compared to routes relying on the 4-nitro isomer. This scenario is supported by the Hammett electronic modulation evidence and the process economics evidence.

In Situ Diazonium Generation for Continuous-Flow Azo Coupling Processes

Given the thermal lability of 2-methyl-5-nitrobenzenediazonium—requiring generation and use at 0–5°C [1]—it is ideally suited for continuous-flow reactor configurations where the diazonium salt is generated in situ immediately upstream of the coupling reactor [2]. This minimizes the inventory of a potentially hazardous diazonium intermediate and maximizes coupling efficiency with the freshly generated electrophile. The zinc chloride double salt formulation (CAS 68025-24-1) [3] provides a convenient solid metering form for flow chemistry applications. This scenario exploits the compound's specific thermal stability profile, which differentiates it from the more stable but shade-incompatible 4-nitro isomer.

Biological Staining and Histochemical Detection Applications

The IARC Monograph on 5-nitro-ortho-toluidine documents the use of this compound class as an azoic diazo component for in situ dye formation on fabric and yarns, a principle that extends to biological staining where the diazonium salt couples with endogenous phenolic substrates in tissue sections [1]. The ability of diazotized 5-nitro-o-toluidine to form colored azo adducts with naphthol derivatives has been exploited in spectrophotometric determination methods for aromatic amines [2]. This application leverages the compound's established reactivity profile as a diazo component, which is quantitatively predictable from its Hammett electronic parameters [3].

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